
1-Bromo-3,6-difluoro-2-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar bromo- and difluoromethyl-containing benzene derivatives involves selective preparation methods, such as treatment with dibromo compounds in acidic media or via nucleophilic reactions with trimethyl phosphite. These methods yield synthetically useful intermediates for further chemical transformations (Porwisiak & Schlosser, 1996).
Molecular Structure Analysis
The molecular structure of bromo-substituted benzenes has been extensively studied through X-ray crystallography, revealing details about Br···Br interactions, hydrogen bonding, and the role of substituent positions in determining the packing motifs of these compounds (Jones, Kuś, & Dix, 2012).
Chemical Reactions and Properties
Chemical reactions involving 1-Bromo-3,6-difluoro-2-(trifluoromethoxy)benzene and its analogs typically include organometallic synthesis, where these compounds act as starting materials or intermediates. Their reactivity allows for the formation of complex organometallic compounds, showcasing the versatility and synthetic utility of these bromo- and difluoro-substituted benzenes (Schlosser & Castagnetti, 2001).
Scientific Research Applications
Organic Synthesis Applications :
- This compound is instrumental in generating phenyllithium intermediates, which are pivotal in synthesizing various organic compounds. For instance, upon treatment with lithium diisopropylamide (LDA), 1-bromo-3,6-difluoro-2-(trifluoromethoxy)benzene generates phenyllithium which can undergo further reactions to produce naphthalenes and other derivatives. This highlights its role in facilitating complex organic synthesis pathways (Schlosser & Castagnetti, 2001).
Coordination Chemistry :
- In coordination chemistry, this compound contributes to the development of novel fluorocarbons and their metal ion complexes. Studies show that its reactions can lead to significant shifts in NMR resonances, indicating its usefulness in studying metal-ion interactions and designing new materials with unique properties (Plenio, Hermann, & Diodone, 1997).
Synthesis of Halogenated Compounds :
- It serves as a starting point for the synthesis of various halogenated organic compounds. Controlled chlorination and bromination of derivatives of this compound can yield diverse and thermally stable halogenated products. This has implications for the synthesis of compounds used in material science and pharmaceuticals (Herkes, 1977).
Development of Polymeric Materials :
- Research indicates its utility in the synthesis of new polymeric materials. For instance, copolymers derived from halogen ring-trisubstituted derivatives of this compound have been studied, which has applications in developing new materials with specific chemical and physical properties (Kharas et al., 2016).
Spectroscopic Analysis and Characterization :
- The compound is also relevant in spectroscopic studies for the analysis of its derivatives. Spectroscopic techniques like NMR and X-ray crystallography have been employed to determine the structures and properties of its derivatives, aiding in the deeper understanding of these compounds' chemical behavior (Jones, Kuś, & Dix, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-1,4-difluoro-3-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5O/c8-5-3(9)1-2-4(10)6(5)14-7(11,12)13/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOCYKNSAQMZHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)OC(F)(F)F)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3,6-difluoro-2-(trifluoromethoxy)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-isopropylphenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2489142.png)
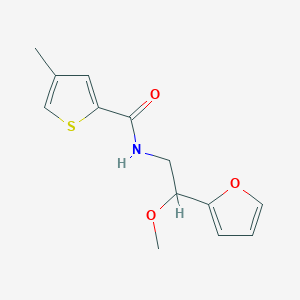
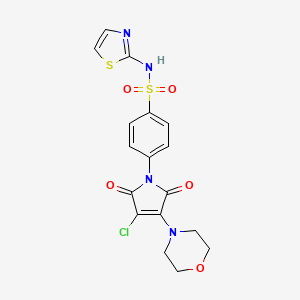
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2489147.png)
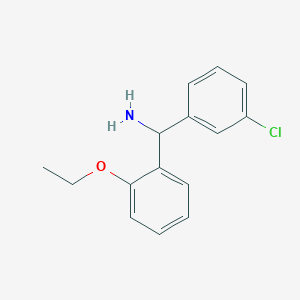
![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(2-methoxyethyl)urea](/img/structure/B2489149.png)

![4-chloro-2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol](/img/structure/B2489153.png)

![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-butylphenyl)acetamide](/img/structure/B2489155.png)
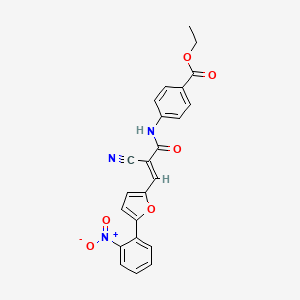

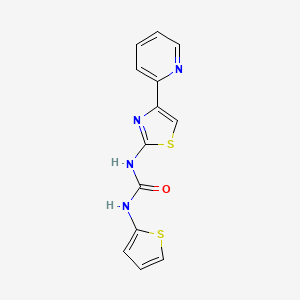
![N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2489160.png)